
2-Bromo-5-(methylsulfonyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(methylsulfonyl)thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its thiazole ring
Méthodes De Préparation
The synthesis of 2-Bromo-5-(methylsulfonyl)thiazole typically involves the bromination of 5-methylthiazole followed by sulfonylation. One common method includes the treatment of 5-methylthiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Bromo-5-(methylsulfonyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for modifying the sulfonyl group. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-5-(methylsulfonyl)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates for treating infections and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Mécanisme D'action
The mechanism by which 2-Bromo-5-(methylsulfonyl)thiazole exerts its effects is primarily through its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methylsulfonyl groups enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromo-5-(methylsulfonyl)thiazole include other brominated thiazoles and sulfonylated heterocycles. For example:
2-Bromo-4-methylthiazole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
5-Methylsulfonylthiazole: Lacks the bromine atom, affecting its ability to participate in substitution reactions.
The presence of both the bromine and methylsulfonyl groups in this compound makes it unique and versatile for various synthetic and research applications .
Propriétés
Formule moléculaire |
C4H4BrNO2S2 |
|---|---|
Poids moléculaire |
242.1 g/mol |
Nom IUPAC |
2-bromo-5-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C4H4BrNO2S2/c1-10(7,8)3-2-6-4(5)9-3/h2H,1H3 |
Clé InChI |
PSJYEMNLVDDYJH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


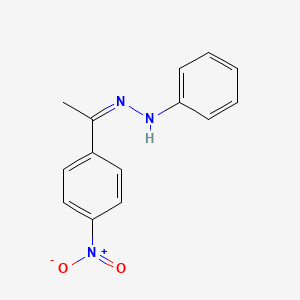
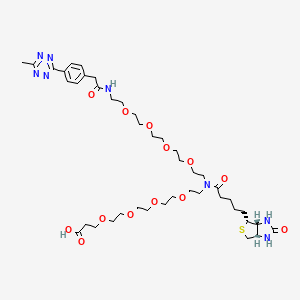
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

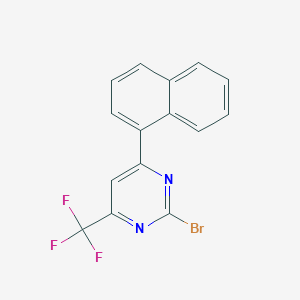
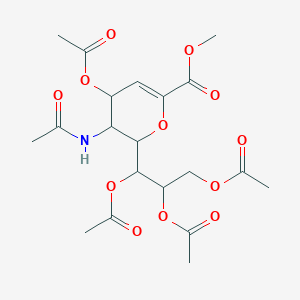
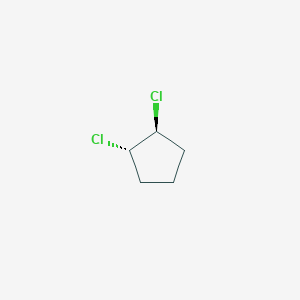
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
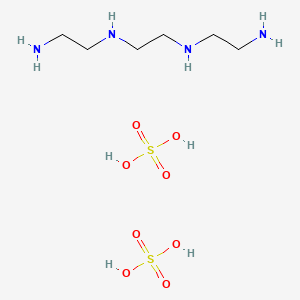
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
